
Beryllium sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium sulfide is a chemical compound that is composed of beryllium and sulfur. It is a white crystalline solid that is insoluble in water but soluble in acids. Beryllium sulfide has a wide range of applications in scientific research, including its use as a precursor to other beryllium compounds, as a catalyst in organic synthesis, and as a semiconductor material.
Mecanismo De Acción
The mechanism of action of beryllium sulfide is not well understood. However, it is known that beryllium sulfide can form complexes with other compounds, which can then react with other compounds to promote chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Beryllium sulfide has been shown to have toxic effects on the body. It can cause lung damage and has been linked to lung cancer in individuals who have been exposed to high levels of the compound. Additionally, beryllium sulfide can cause skin irritation and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Beryllium sulfide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, beryllium sulfide is also toxic and must be handled carefully to avoid exposure.
Direcciones Futuras
There are several potential future directions for research involving beryllium sulfide. One area of interest is the development of new beryllium compounds for use in electronic devices. Additionally, researchers are interested in studying the toxic effects of beryllium sulfide in more detail, in order to better understand how to protect individuals who may be exposed to the compound. Finally, there is ongoing research into the use of beryllium sulfide as a catalyst in organic synthesis, with the goal of developing more efficient and effective chemical reactions.
Métodos De Síntesis
Beryllium sulfide can be synthesized by the reaction of beryllium oxide with hydrogen sulfide gas. The reaction takes place at high temperatures and pressures and produces beryllium sulfide as a white crystalline solid.
Aplicaciones Científicas De Investigación
Beryllium sulfide has a wide range of applications in scientific research. It is used as a precursor to other beryllium compounds, which are used in the production of semiconductors and other electronic devices. Beryllium sulfide is also used as a catalyst in organic synthesis, where it is used to promote chemical reactions. Additionally, beryllium sulfide has been used in the production of thin films for use in microelectronics.
Propiedades
Número CAS |
13598-22-6 |
|---|---|
Nombre del producto |
Beryllium sulfide |
Fórmula molecular |
BeS |
Peso molecular |
41.08 g/mol |
Nombre IUPAC |
sulfanylideneberyllium |
InChI |
InChI=1S/Be.S |
Clave InChI |
FQDSYGKTHDFFCM-UHFFFAOYSA-N |
SMILES |
[Be]=S |
SMILES canónico |
[Be]=S |
Otros números CAS |
13598-22-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



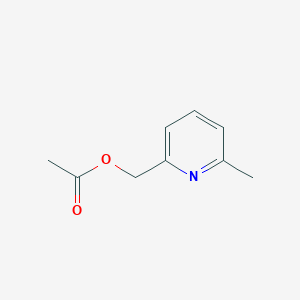
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
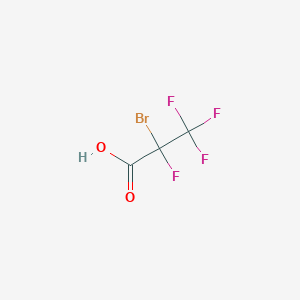
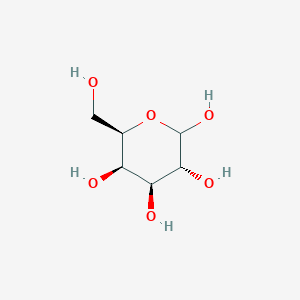
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
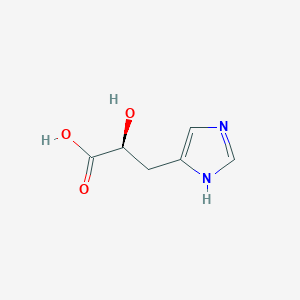
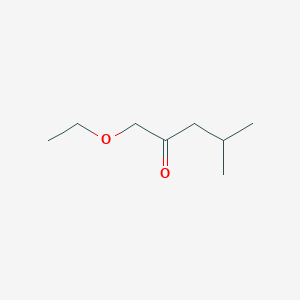
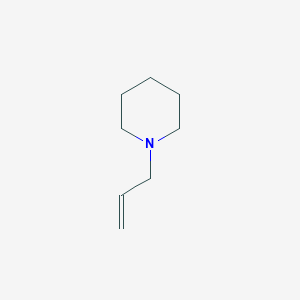
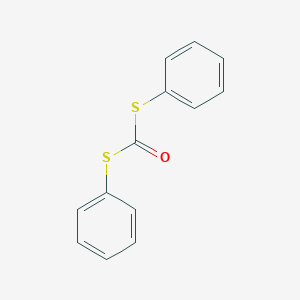
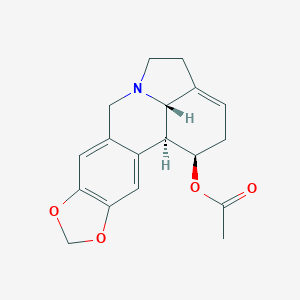
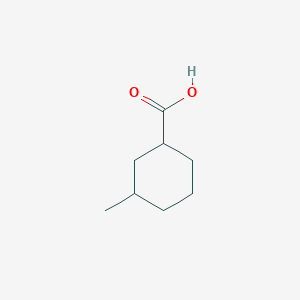
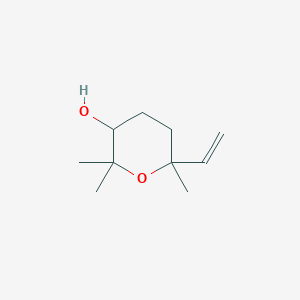
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)
